molecular formula C9H14O2 B060720 Methyl 3-ethenyl-2,2-dimethylcyclopropane-1-carboxylate CAS No. 191998-91-1

Methyl 3-ethenyl-2,2-dimethylcyclopropane-1-carboxylate

Cat. No. B060720
CAS RN: 191998-91-1
M. Wt: 154.21 g/mol
InChI Key: PCQWCTSWAZPXQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-ethenyl-2,2-dimethylcyclopropane-1-carboxylate, also known as MDEC, is a cyclopropane derivative that has been extensively studied for its potential use in medicinal chemistry. MDEC has a unique chemical structure that makes it an attractive candidate for drug development.

Scientific Research Applications

Methyl 3-ethenyl-2,2-dimethylcyclopropane-1-carboxylate has been studied extensively for its potential use in medicinal chemistry. It has been shown to have anticancer, antiviral, and antibacterial properties. Methyl 3-ethenyl-2,2-dimethylcyclopropane-1-carboxylate has been tested against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer, and has shown promising results. It has also been tested against the herpes simplex virus and the influenza virus, showing antiviral activity.

Mechanism Of Action

The mechanism of action of Methyl 3-ethenyl-2,2-dimethylcyclopropane-1-carboxylate is not fully understood. However, it is believed that Methyl 3-ethenyl-2,2-dimethylcyclopropane-1-carboxylate inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. Methyl 3-ethenyl-2,2-dimethylcyclopropane-1-carboxylate has also been shown to inhibit the replication of viruses by interfering with the viral life cycle.
Biochemical and Physiological Effects:
Methyl 3-ethenyl-2,2-dimethylcyclopropane-1-carboxylate has been shown to have low toxicity and is well-tolerated in animal studies. It does not appear to have any significant adverse effects on the liver or kidneys. Methyl 3-ethenyl-2,2-dimethylcyclopropane-1-carboxylate has been shown to have a half-life of approximately 2 hours in rats, suggesting that it has a relatively short duration of action.

Advantages And Limitations For Lab Experiments

One of the major advantages of Methyl 3-ethenyl-2,2-dimethylcyclopropane-1-carboxylate is its unique chemical structure, which makes it an attractive candidate for drug development. Methyl 3-ethenyl-2,2-dimethylcyclopropane-1-carboxylate has been shown to have a broad range of biological activities, including anticancer, antiviral, and antibacterial properties. However, one of the limitations of Methyl 3-ethenyl-2,2-dimethylcyclopropane-1-carboxylate is its relatively short duration of action, which may limit its usefulness in some applications.

Future Directions

There are several potential future directions for Methyl 3-ethenyl-2,2-dimethylcyclopropane-1-carboxylate. One area of research is the development of Methyl 3-ethenyl-2,2-dimethylcyclopropane-1-carboxylate-based drugs for the treatment of cancer. Another area of research is the development of Methyl 3-ethenyl-2,2-dimethylcyclopropane-1-carboxylate-based drugs for the treatment of viral infections. Additionally, Methyl 3-ethenyl-2,2-dimethylcyclopropane-1-carboxylate could be used as a starting point for the development of new cyclopropane-based drugs with improved pharmacological properties.
Conclusion:
Methyl 3-ethenyl-2,2-dimethylcyclopropane-1-carboxylate is a cyclopropane derivative that has been extensively studied for its potential use in medicinal chemistry. Methyl 3-ethenyl-2,2-dimethylcyclopropane-1-carboxylate has a unique chemical structure that makes it an attractive candidate for drug development. It has been shown to have anticancer, antiviral, and antibacterial properties. Methyl 3-ethenyl-2,2-dimethylcyclopropane-1-carboxylate has a relatively short duration of action, which may limit its usefulness in some applications. However, there are several potential future directions for Methyl 3-ethenyl-2,2-dimethylcyclopropane-1-carboxylate, including the development of Methyl 3-ethenyl-2,2-dimethylcyclopropane-1-carboxylate-based drugs for the treatment of cancer and viral infections.

Synthesis Methods

The synthesis of Methyl 3-ethenyl-2,2-dimethylcyclopropane-1-carboxylate involves the reaction of 3-ethenyl-2,2-dimethylcyclopropanecarboxylic acid with methanol and sulfuric acid. This reaction results in the formation of Methyl 3-ethenyl-2,2-dimethylcyclopropane-1-carboxylate. The synthesis of Methyl 3-ethenyl-2,2-dimethylcyclopropane-1-carboxylate is relatively straightforward and can be performed on a large scale.

properties

CAS RN

191998-91-1

Product Name

Methyl 3-ethenyl-2,2-dimethylcyclopropane-1-carboxylate

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

methyl 3-ethenyl-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C9H14O2/c1-5-6-7(8(10)11-4)9(6,2)3/h5-7H,1H2,2-4H3

InChI Key

PCQWCTSWAZPXQR-UHFFFAOYSA-N

SMILES

CC1(C(C1C(=O)OC)C=C)C

Canonical SMILES

CC1(C(C1C(=O)OC)C=C)C

synonyms

Cyclopropanecarboxylic acid, 3-ethenyl-2,2-dimethyl-, methyl ester (9CI)

Origin of Product

United States

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